4-Amino-3-methylthiophene-2-carboxylic acid hydrochloride
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Overview
Description
4-Amino-3-methylthiophene-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H8ClNO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methylthiophene-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-methylthiophene.
Nitration: The 3-methylthiophene undergoes nitration to introduce a nitro group at the 2-position, forming 2-nitro-3-methylthiophene.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, yielding 4-amino-3-methylthiophene.
Carboxylation: The amino group is then carboxylated to form 4-amino-3-methylthiophene-2-carboxylic acid.
Hydrochloride Formation: Finally, the carboxylic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-methylthiophene-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Acylated or alkylated derivatives.
Scientific Research Applications
4-Amino-3-methylthiophene-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Amino-3-methylthiophene-2-carboxylic acid hydrochloride depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-methylthiophenecarboxylic acid methyl ester: A similar compound with a methyl ester group instead of a carboxylic acid.
2-Amino-4-methylthiophene-3-carboxamide: Another related compound with a carboxamide group.
Uniqueness
4-Amino-3-methylthiophene-2-carboxylic acid hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its hydrochloride form enhances its solubility and stability, making it suitable for various research and industrial applications.
Properties
CAS No. |
2901106-81-6 |
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Molecular Formula |
C6H8ClNO2S |
Molecular Weight |
193.65 g/mol |
IUPAC Name |
4-amino-3-methylthiophene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H7NO2S.ClH/c1-3-4(7)2-10-5(3)6(8)9;/h2H,7H2,1H3,(H,8,9);1H |
InChI Key |
IWIXYPZWLYZKDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1N)C(=O)O.Cl |
Origin of Product |
United States |
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